2-(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Overview
Description
2-(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine is a complex organic compound that features a pyrrole ring, an oxadiazole ring, and an amine group
Scientific Research Applications
2-(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed via the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling of the Rings: The pyrrole and oxadiazole rings are then coupled through a suitable linker, often involving a nucleophilic substitution reaction.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more saturated heterocycle.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Pyrrole-2,3-diones.
Reduction: Saturated heterocycles.
Substitution: Various substituted amines or amides.
Mechanism of Action
The mechanism of action of 2-(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine depends on its specific application:
Medicinal Chemistry: The compound may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Materials Science: Its electronic properties can be exploited in the design of conductive or semiconductive materials.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrrol-2-yl)ethanamine: Similar structure but lacks the oxadiazole ring.
2-Acetylpyrrole: Contains a pyrrole ring but differs in the functional groups attached.
Uniqueness
2-(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine is unique due to the presence of both a pyrrole and an oxadiazole ring, which imparts distinct chemical and physical properties. This combination of rings is not commonly found in other compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-2-14-7-3-4-8(14)10-12-9(5-6-11)15-13-10/h3-4,7H,2,5-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGWXJVMOOJMDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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